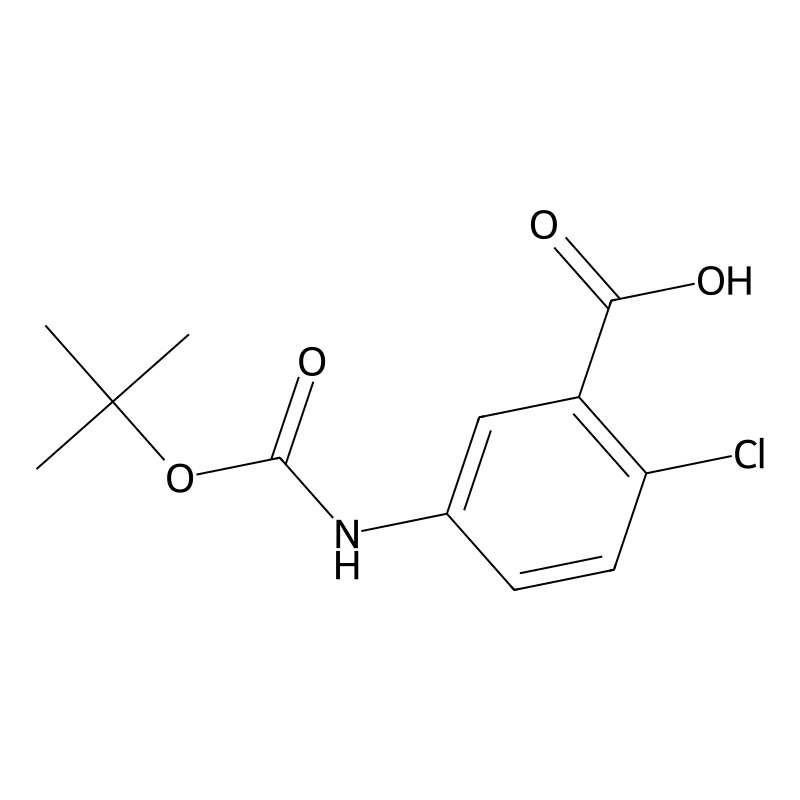

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Protecting Group Chemistry: 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid functions as a protecting group for the amine functionality (-NH2) in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be selectively attached and removed under specific reaction conditions. This allows for the controlled modification of other parts of the molecule while keeping the amine group unreactive.

- Intermediate for Amide and Peptide Synthesis: The presence of the protected amine group and the carboxylic acid group makes 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid a valuable intermediate for the synthesis of various amides and peptides. The Boc group can be removed to reveal the free amine, which can then be coupled with other molecules to form the desired amide or peptide bond.

Medicinal Chemistry

- Synthesis of Drug Candidates: Due to its reactive functionalities, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid serves as a building block in the synthesis of potential drug candidates. The presence of the chlorine atom and the protected amine group allows for further chemical modifications to introduce desired pharmacophores (functional groups that interact with biological targets) and explore structure-activity relationships.

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, with the chemical formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.70 g/mol, is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorine substituent at the 2-position of the benzoic acid moiety. This compound is often utilized in organic synthesis and medicinal chemistry due to its functional groups which allow for further chemical modifications and reactions .

5-((Boc)amino)-2-chlorobenzoic acid itself likely does not have a defined mechanism of action in biological systems. Its primary function is as a synthetic intermediate. Once deprotected, the resulting 5-amino-2-chlorobenzoic acid could potentially participate in various reactions depending on the attached functional groups in the final target molecule.

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, making it useful in forming derivatives.

- Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the free amine, which has enhanced reactivity.

- Coupling reactions: This compound can be coupled with other carboxylic acids or amines to form peptides or other complex molecules.

These reactions are significant in the synthesis of pharmaceuticals and other bioactive compounds .

Several methods can be employed for synthesizing 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid:

- Direct chlorination: Starting from benzoic acid derivatives, chlorination at the 2-position followed by amination with tert-butoxycarbonyl protected amines.

- Boc protection: The amino group can be introduced to the chlorobenzoic acid derivative followed by Boc protection using di-tert-butyl dicarbonate.

- Multi-step synthesis: Utilizing various intermediates, including starting from simpler aromatic compounds and introducing functional groups stepwise.

Each method allows for variations in yield and purity depending on reaction conditions and reagents used .

5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid finds applications primarily in:

- Organic synthesis: As an intermediate for creating more complex molecules.

- Pharmaceutical development: In drug discovery processes where modifications to amino acids or peptide synthesis are required.

- Chemical research: As a building block for studying structure-activity relationships in medicinal chemistry.

Its unique structure makes it valuable for creating derivatives that may have enhanced biological properties .

Interaction studies involving 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid could focus on:

- Protein binding assays: To determine how the compound interacts with specific proteins or enzymes.

- Receptor binding studies: Assessing its potential effects on biological receptors relevant to therapeutic targets.

While specific studies on this compound may be limited, similar compounds often undergo such evaluations to elucidate their pharmacological profiles .

Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(Boc-amino)benzoic acid | Similar chlorobenzene core | Different substitution patterns on the ring |

| 5-Amino-2-chlorobenzoic acid | Lacks Boc protection | More reactive due to free amino group |

| 5-(Boc-amino)-2-fluorobenzoic acid | Fluorine instead of chlorine | Potentially different biological activity |

These compounds differ primarily in their substituents, which can significantly influence their reactivity and biological activity. The presence of the tert-butoxycarbonyl group in 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid enhances its stability and versatility in synthetic applications compared to its less protected counterparts .

The compound exists under several synonymous designations that reflect different aspects of its chemical structure and functional group arrangement. These include 5-tert-butoxycarbonyl amino-2-chlorobenzoic acid, N-tert-butoxycarbonyl-5-amino-2-chlorobenzoic acid, and 5-tert-butoxy carbonyl amino-2-chlorobenzoic acid, among others. The systematic naming convention emphasizes the position of the chlorine atom at the 2-position relative to the carboxylic acid group, while the tert-butoxycarbonyl-protected amino group occupies the 5-position. The PubChem compound identifier 22291441 serves as an additional database reference that links to comprehensive structural and property information.

Table 1: Chemical Identifiers and Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

| CAS Registry Number | 503555-96-2 |

| Molecular Formula | C₁₂H₁₄ClNO₄ |

| Molecular Weight | 271.70 g/mol |

| PubChem CID | 22291441 |

| MDL Number | MFCD02682166 |

| InChI Key | QNRXWUBPCIBQMX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(C(O)=O)=C(Cl)C=C1 |

The structural representation through Simplified Molecular-Input Line-Entry System notation provides a concise textual description of the molecular connectivity, enabling computational analysis and database searching. The InChI key serves as a standardized identifier derived from the molecular structure itself, ensuring consistency across different chemical databases and software systems. These multiple identification systems collectively ensure that 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoic acid can be unambiguously referenced and located within the vast landscape of chemical literature and commercial sources.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant